Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo-

描述

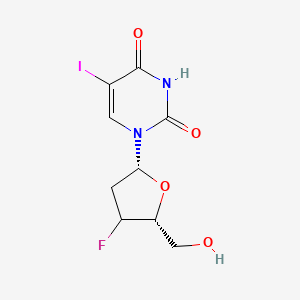

Uridine, 2',3'-dideoxy-3'-fluoro-5-iodo- (hereafter referred to as FddIUrd) is a synthetic nucleoside analog characterized by three key structural modifications:

- 2',3'-Dideoxyribose: Removal of hydroxyl groups at the 2' and 3' positions of the ribose moiety, preventing phosphodiester bond formation during nucleic acid synthesis.

- 3'-Fluoro Substitution: A fluorine atom replaces the 3'-hydroxyl group, enhancing metabolic stability and influencing enzyme interactions.

- 5-Iodo Uracil: A bulky iodine atom at the 5-position of uracil, which may improve binding to viral polymerases via halogen bonding .

FddIUrd exhibits potent anti-HIV-1 activity, with an effective dose (ED₅₀) of 0.2–0.4 µM in MT4 cells. However, its selectivity index (SI = 1408) is lower than that of 3'-azido-2',3'-dideoxythymidine (AZT, SI = 1603) due to cellular toxicity .

属性

分子式 |

C9H10FIN2O4 |

|---|---|

分子量 |

356.09 g/mol |

IUPAC 名称 |

1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4?,6-,7-/m1/s1 |

InChI 键 |

FKHGYIRFPRYMOH-AMUJUKTHSA-N |

手性 SMILES |

C1[C@@H](O[C@@H](C1F)CO)N2C=C(C(=O)NC2=O)I |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

同义词 |

3'-fluoro-2',3'-dideoxy-5-iodouridine FddIUrd |

产品来源 |

United States |

相似化合物的比较

5-Halogenated 2',3'-Dideoxy-3'-Fluorouridine Analogs

FddIUrd belongs to a class of 5-halogenated analogs, including:

- 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd)

- 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd)

| Parameter | FddIUrd | FddClUrd | FddBrUrd | AZT |

|---|---|---|---|---|

| ED₅₀ (µM) | 0.2–0.4 | 0.2–0.4 | 0.2–0.4 | 0.01–0.05 |

| Selectivity Index | 1408 | 1408 | ~1000 | 1603 |

| Thymidine Kinase Affinity (Ki/Km) | 4.0–4.7 | 4.0–4.7 | 4.0–4.7 | 302 (AZT-TP) |

Key Findings :

Cytidine Analogs with Similar Backbone Modifications

- 2',3'-Dideoxy-3'-Fluoro-5-Methylcytidine

- Lamivudine (3TC)

Structural Impact :

Non-Halogenated Dideoxynucleosides

Enzyme Interactions and Resistance

- Orotidine-5′-Monophosphate Decarboxylase (ODCase): FddIUrd’s 2'-fluoro analog (2'-F-6-iodo-UMP) forms hydrogen bonds with ODCase, but 3'-fluoro substitution disrupts catalytic efficiency in nucleoside diphosphate kinase (NDK) .

- Thymidine Phosphorylase :

- 5-Iodo substitution in FddIUrd may reduce susceptibility to phosphorylysis compared to 5-fluorouridine, which is a poor substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。